molecular formula C18H26N2O3 B1468272 tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 848592-56-3

tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B1468272
CAS No.: 848592-56-3
M. Wt: 318.4 g/mol
InChI Key: ZNVSFVYQVYROBW-UHFFFAOYSA-N
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Description

Tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Biological Activity

tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 304.39 g/mol
  • CAS Number : 2098005-00-4

This compound features a hexahydropyrrolo framework, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor effects. For instance, the pyrrolidine derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study by Murlykina et al. (2013) demonstrated that pyrrolidine derivatives displayed potent cytotoxicity against several cancer cell lines, suggesting a potential role for this class of compounds in cancer therapy .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. The hexahydropyrrolo structure is associated with various biological activities, including antibacterial and antifungal effects.

  • Research Findings : A review highlighted that similar compounds have been evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing promising results .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in cellular signaling pathways, contributing to their antitumor effects.
  • Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Interference with Cell Cycle Progression : These compounds can cause cell cycle arrest at various phases, preventing cancer cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis; inhibits cell proliferationMurlykina et al. (2013)
AntimicrobialInhibits bacterial growthRashid et al. (2012)
Anti-inflammatoryModulates inflammatory cytokinesMori et al. (2013)

Properties

IUPAC Name

tert-butyl 2-(3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-11-13-9-19(10-14(13)12-20)15-6-5-7-16(8-15)22-4/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVSFVYQVYROBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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